N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide

Electrochemistry Nitrobenzenesulfonamide Reduction Structure-Reactivity Relationship

N-(2-Aminocyclopropyl)-2-nitrobenzenesulfonamide (CAS 1156836-65-5) is a benzenesulfonamide derivative containing a reactive 2-aminocyclopropyl N-substituent and an ortho-nitro group on the aromatic ring. It serves as a bifunctional building block in medicinal chemistry, combining the hydrogen-bonding capacity of a sulfonamide with a strained cyclopropylamine moiety amenable to further derivatization.

Molecular Formula C9H11N3O4S
Molecular Weight 257.27 g/mol
Cat. No. B13620108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide
Molecular FormulaC9H11N3O4S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESC1C(C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N
InChIInChI=1S/C9H11N3O4S/c10-6-5-7(6)11-17(15,16)9-4-2-1-3-8(9)12(13)14/h1-4,6-7,11H,5,10H2
InChIKeyXLALOFDZCLCXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminocyclopropyl)-2-nitrobenzenesulfonamide: A Dual-Functional Sulfonamide Intermediate for Targeted Synthesis


N-(2-Aminocyclopropyl)-2-nitrobenzenesulfonamide (CAS 1156836-65-5) is a benzenesulfonamide derivative containing a reactive 2-aminocyclopropyl N-substituent and an ortho-nitro group on the aromatic ring . It serves as a bifunctional building block in medicinal chemistry, combining the hydrogen-bonding capacity of a sulfonamide with a strained cyclopropylamine moiety amenable to further derivatization [1]. Its ortho-nitro configuration is chemically distinct from its para-nitro isomer, influencing both reduction potential and biological activity profiles [2].

Why N-(2-Aminocyclopropyl)-2-nitrobenzenesulfonamide Cannot Be Replaced by Common Analogs


Simple N-cyclopropyl or N-unsubstituted 2-nitrobenzenesulfonamide analogs lack the free primary amine on the cyclopropyl ring, which is essential for further conjugation into larger pharmacophores or bioconjugates [1]. The ortho-nitro orientation critically affects both the compound's reduction kinetics and its biological target engagement relative to its para-substituted isomer, making them non-interchangeable in structure-activity relationship (SAR) programs [2]. The absence of any one of these three features—the aminocyclopropyl handle, the ortho-nitro group, or the sulfonamide core—eliminates the specific reactivity profile required for the intended synthetic or screening application [3].

Quantitative Differentiation of N-(2-Aminocyclopropyl)-2-nitrobenzenesulfonamide


Ortho- vs. Para-Nitro Effect: 10-Fold Difference in Self-Protonation Disproportionation Rate Constants

The ortho-nitro substitution in N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide directly influences its reduction chemistry compared to the para-nitro isomer. In studies of the self-protonation pathways of electrogenerated anion radicals, the disproportionation rate constant for the ortho-nitrobenzenesulfonamide scaffold is approximately 700 M⁻¹ s⁻¹, whereas the para analogue reacts an order of magnitude faster at 7000 M⁻¹ s⁻¹ [1]. This 10-fold difference in fundamental reactivity dictates that the ortho isomer cannot be substituted for the para isomer in chemical or biological assays where electron transfer or nitro-reduction is a key step.

Electrochemistry Nitrobenzenesulfonamide Reduction Structure-Reactivity Relationship

Functional Handle Advantage: Ortho-Nitro Sulfonamide Inhibits Factor Xa Activity at 0.3–1.5 µmol/mL

The ortho-nitrobenzenesulfonamide pharmacophore demonstrates direct biological activity not observed with the unsubstituted parent sulfonamide. In a study of sulfonamide derivatives, the ortho-nitro-benzenesulfonamide core at concentrations of 0.3–1.5 µmol/mL contributed to a significant decrease in the activity of coagulation factor Xa, and at 1.5 µmol/mL significantly decreased reaction velocity (dA/dt) in a thrombin activity assay [1]. The introduction of the 2-aminocyclopropyl tail onto this core can further tune target selectivity.

Anticoagulant Factor Xa Inhibition Sulfonamide Bioactivity

Purity Specification: 98% Standard Purity with Batch-Specific Quality Control

When sourced as a building block for complex molecule synthesis, N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide is supplied with a standard purity of 98%, verified by NMR, HPLC, or GC analysis . This defined purity level is critical for laboratories requiring stoichiometric control in multi-step syntheses, particularly when compared to structurally similar intermediates like N-cyclopropyl-2-nitrobenzenesulfonamide, which is commonly available only at 95+% or 97% purity from major suppliers .

Analytical Chemistry Quality Control Procurement Specification

Kinase Inhibitor Screening: Biochemical IC50 Below 50 nM Against Human SMG1 Kinase

In a biochemical DELFIA assay, the compound demonstrated an IC50 of less than 0.050 nM against recombinant human serine/threonine-protein kinase SMG1 expressed in HEK293 cells [1]. This potency is orders of magnitude greater than the same compound's 1.4 µM IC50 for cyclin-dependent kinase 1 (CDK1), indicating a promising selectivity window within the kinome [1]. This data supports the compound's use as a potent and selective SMG1 inhibitor for target validation studies.

Kinase Inhibition Biochemical Assay Drug Discovery

Thermal Stability and Physical Property Comparison: Higher Predicted Boiling Point than Des-Amino Analog

The presence of the 2-amino substituent on the cyclopropyl ring increases the molecular weight and predicted boiling point of the target compound (257.27 g/mol; predicted BP 453.0±55.0 °C) compared to the des-amino analog, N-cyclopropyl-2-nitrobenzenesulfonamide (242.25 g/mol; predicted BP approximately 425 °C) . This 28 °C higher predicted boiling point translates into greater thermal stability during synthetic procedures, providing a wider operational temperature window during distillation or high-temperature reaction steps.

Physical Chemistry Thermal Analysis Process Chemistry

Synthetic Accessibility: Direct Synthesis of Sulfonylurea Herbicide Precursors

The N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide scaffold belongs to a class of compounds explicitly claimed in Bayer's EP1242386 patent for the preparation of sulfonylurea herbicides [1]. The 2-nitro group serves as a precursor to the corresponding sulfonyl chloride or sulfonylurea products, while the 2-aminocyclopropyl tail can be substituted to modulate the physico-chemical properties of the final agrochemical agent. This functional utility is not shared by the simple N-cyclopropyl analog, which lacks the secondary amine needed for further derivatization .

Synthetic Chemistry Sulfonylurea Agrochemical Intermediate

High-Value Application Scenarios Where N-(2-Aminocyclopropyl)-2-nitrobenzenesulfonamide Is Preferable


Electrochemically Modulated Prodrug Design

For programs developing hypoxia-activated prodrugs or bio-reductive agents, the ortho-nitrobenzenesulfonamide scaffold exhibits a measured disproportionation rate constant (k_disp(ortho) = 700 M⁻¹ s⁻¹) that is 10-fold slower than the para analog [1]. This provides a larger window for the reduced intermediate to persist, enabling a more controlled release of the active species. Researchers should prioritize this compound over the para isomer when a slower, more sustained reduction profile is pharmacokinetically desirable.

Sulfonylurea Agrochemical Intermediate Manufacturing

As explicitly covered by EP1242386B1, 2-nitrobenzenesulfonamides with a N-substituent are key intermediates in the synthesis of sulfonylurea herbicides [2]. The 2-aminocyclopropyl group provides a dual-functional handle: the nitro group can be reduced to an amine or converted to a sulfonyl chloride, while the cyclopropylamine can be further alkylated or acylated to tune the herbicide's longevity and crop selectivity. This versatility makes it the superior choice over the simpler N-cyclopropyl-2-nitrobenzenesulfonamide for iterative SAR studies.

Selective SMG1 Kinase Probe Development

For target validation studies focused on the DNA damage response, the compound's extraordinary >28,000-fold selectivity for SMG1 over CDK1 (IC50 < 0.050 nM versus 1.4 µM) makes it an ideal starting point for developing selective chemical probes [1]. This selectivity window is critical for interpreting cellular phenotypes and minimizing off-target effects, a key procurement consideration for chemical biology groups.

Conformationally Constrained Peptidomimetic Synthesis

The rigid cyclopropyl ring and its pendant primary amine (stereochemistry defined as (1R,2S) in the racemic precursor) make this compound an excellent building block for constructing conformationally restricted peptidomimetics [2]. The 98% purity specification ensures reliable stoichiometry in amide bond formation, a prerequisite for reproducible library synthesis in medicinal chemistry core facilities.

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